molecular formula C23H32N2O3 B11231583 N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11231583
M. Wt: 384.5 g/mol
InChI Key: AFLVIHDXCHPGRV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a fused cyclopentane-isoquinoline core. Key structural attributes include:

  • Spirocyclic framework: The spiro[cyclopentane-1,3'-isoquinoline] system introduces conformational rigidity, which may enhance binding specificity to biological targets.
  • Substituents: A cyclohexyl group attached to the spiro nitrogen (N-cyclohexyl), contributing hydrophobicity. A 2-methoxyethyl group at the 2' position, providing ether-linked polarity. A carboxamide moiety (-CONHC6H11) at the 4' position, enabling hydrogen-bonding interactions. The molecular formula is estimated as C29H42N2O3 (molecular weight ≈ 507.66 g/mol), derived by modifying analogous compounds in the evidence .

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H32N2O3/c1-28-16-15-25-22(27)19-12-6-5-11-18(19)20(23(25)13-7-8-14-23)21(26)24-17-9-3-2-4-10-17/h5-6,11-12,17,20H,2-4,7-10,13-16H2,1H3,(H,24,26)

InChI Key

AFLVIHDXCHPGRV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable isoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated derivatives, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

The carboxamide (-CONHC6H11) at the 4' position is less acidic than the carboxylic acid (-COOH) in , reducing ionization and altering hydrogen-bonding capacity.

Synthetic Complexity :

  • Carboxamide formation (target) may require coupling agents like HATU, as seen in , whereas carboxylic acid derivatives are synthesized via hydrolysis or oxidation.

Bioactivity and Target Interactions

While bioactivity data for the target compound is unavailable, evidence suggests structural features correlate with pharmacological profiles:

  • Spirocyclic Scaffolds : Rigid spiro frameworks (e.g., ) are associated with kinase inhibition and antimicrobial activity due to their ability to occupy hydrophobic binding pockets .
  • Methoxyethyl vs. Methoxyphenyl : The target’s 2-methoxyethyl group may engage in weaker π-π stacking than the 2-methoxyphenyl group in , but its ether oxygen could form hydrogen bonds with target proteins.
  • Carboxamide vs.

Spectroscopic and Crystallographic Insights

  • NMR/IR Signatures :
    • The 2-methoxyethyl group in the target is expected to show a singlet for the OCH3 proton at δ ~3.3–3.5 ppm (¹H NMR) and a C-O-C stretch at ~1100 cm⁻¹ (IR), similar to .
    • The carboxamide’s NH protons may appear as broad signals at δ ~6.5–7.5 ppm (¹H NMR) .
  • Crystal Packing :
    • The carboxamide in forms C—H⋯O interactions, stabilizing its crystal lattice. The target’s carboxamide may adopt similar intermolecular interactions .

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